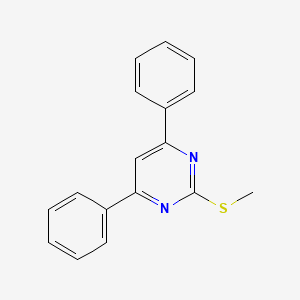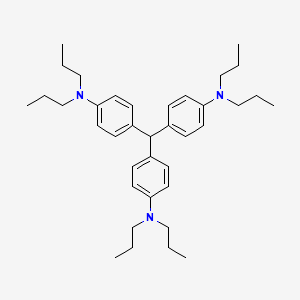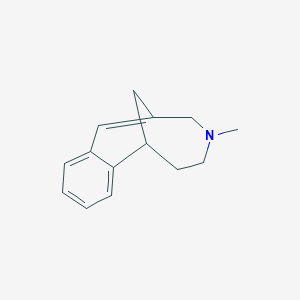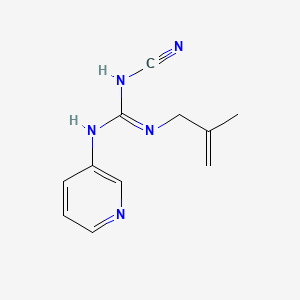
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclohexane moiety
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] can be achieved through several synthetic routes. One common method involves the condensation of pyrrole derivatives with cyclohexane-based intermediates under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites and altering the function of biological molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] stands out due to its unique structural features and reactivity. Similar compounds include:
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl-]
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-]
- 1H-Pyrrole, 1-butyl-
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
60550-21-2 |
|---|---|
Formule moléculaire |
C22H34N2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-butyl-2-[4-(1-butylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C22H34N2/c1-3-5-15-23-17-7-9-21(23)19-11-13-20(14-12-19)22-10-8-18-24(22)16-6-4-2/h7-10,17-20H,3-6,11-16H2,1-2H3 |
Clé InChI |
UIPWCBVHQZQANV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
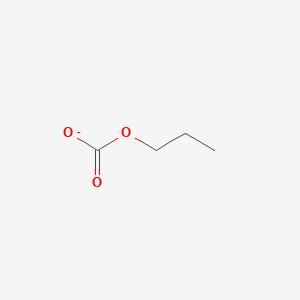
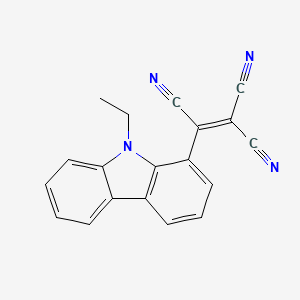
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


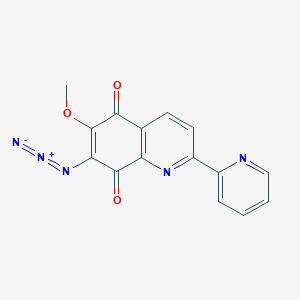
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
